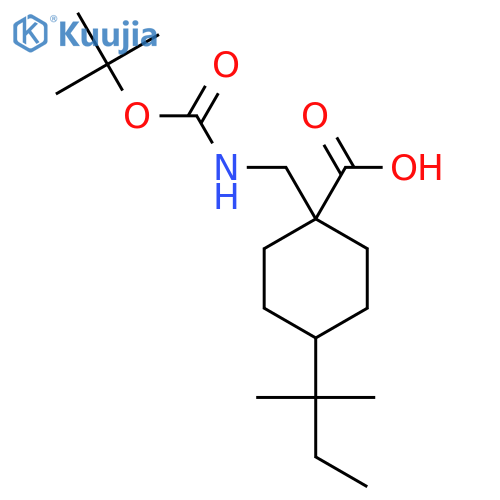

Cas no 2138004-99-4 (1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid)

1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid

- 2138004-99-4

- 1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid

- EN300-1083577

-

- インチ: 1S/C18H33NO4/c1-7-17(5,6)13-8-10-18(11-9-13,14(20)21)12-19-15(22)23-16(2,3)4/h13H,7-12H2,1-6H3,(H,19,22)(H,20,21)

- InChIKey: JFKPIXQWMRANFQ-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CNC(=O)OC(C)(C)C)CCC(CC1)C(C)(C)CC)=O

計算された属性

- せいみつぶんしりょう: 327.24095853g/mol

- どういたいしつりょう: 327.24095853g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 75.6Ų

1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1083577-0.1g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 95% | 0.1g |

$653.0 | 2023-10-28 | |

| Enamine | EN300-1083577-0.5g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 95% | 0.5g |

$713.0 | 2023-10-28 | |

| Enamine | EN300-1083577-0.05g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 95% | 0.05g |

$624.0 | 2023-10-28 | |

| Enamine | EN300-1083577-0.25g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 95% | 0.25g |

$683.0 | 2023-10-28 | |

| Enamine | EN300-1083577-5g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 95% | 5g |

$2152.0 | 2023-10-28 | |

| Enamine | EN300-1083577-10g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 95% | 10g |

$3191.0 | 2023-10-28 | |

| Enamine | EN300-1083577-1g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 95% | 1g |

$743.0 | 2023-10-28 | |

| Enamine | EN300-1083577-5.0g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 5g |

$2152.0 | 2023-06-10 | ||

| Enamine | EN300-1083577-10.0g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 10g |

$3191.0 | 2023-06-10 | ||

| Enamine | EN300-1083577-1.0g |

1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |

2138004-99-4 | 1g |

$743.0 | 2023-06-10 |

1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid 関連文献

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acidに関する追加情報

1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid (CAS No. 2138004-99-4): An Overview

1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid (CAS No. 2138004-99-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of cyclohexane with a unique combination of functional groups that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The structure of 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid is characterized by a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a 2-methylbutan-2-yl group. The Boc protecting group is commonly used in organic synthesis to temporarily mask the reactivity of the amino group, allowing for selective functionalization and subsequent deprotection steps. This feature makes the compound highly versatile in synthetic pathways and drug design processes.

Recent studies have highlighted the potential of 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid in the development of drugs targeting specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory responses. The cyclohexane scaffold provides a rigid structure that can enhance the binding affinity and selectivity of the molecule, making it an attractive lead compound for further optimization.

In addition to its enzymatic inhibition properties, 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid has been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The Boc protecting group can be designed to be cleaved under specific physiological conditions, releasing the active amino-containing compound. This approach can improve the pharmacokinetic properties and reduce potential side effects associated with direct administration of the active drug.

The synthesis of 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid typically involves multi-step procedures, including the formation of the cyclohexane ring, introduction of the Boc protecting group, and attachment of the 2-methylbutan-2-yl substituent. Advanced synthetic techniques such as transition metal-catalyzed reactions and stereoselective transformations are often employed to achieve high yields and purity levels. These methods ensure that the final product meets the stringent quality standards required for pharmaceutical applications.

Clinical trials involving compounds derived from 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid have shown promising results in terms of safety and efficacy. Phase I trials have demonstrated that these compounds are well-tolerated by patients and exhibit favorable pharmacokinetic profiles. Further studies are currently underway to evaluate their therapeutic potential in larger patient populations.

The future prospects for 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid are bright, with ongoing research focusing on optimizing its structure to enhance its biological activity and reduce any potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, with a particular emphasis on developing targeted therapies for chronic diseases such as arthritis and cancer.

In conclusion, 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid (CAS No. 2138004-99-4) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an ideal candidate for further development into novel therapeutic agents. As research continues to advance, this compound is likely to play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

2138004-99-4 (1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid) 関連製品

- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)

- 2229319-31-5(1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine)

- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)

- 2172508-01-7(7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)

- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)

- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)

- 896370-14-2(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-3,5-dimethoxybenzamide)

- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)

- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)